molecular formula C7H6F2N2O2S B12868651 4-[(Difluoromethyl)thio]-2-nitroaniline

4-[(Difluoromethyl)thio]-2-nitroaniline

Cat. No.: B12868651
M. Wt: 220.20 g/mol
InChI Key: VAKBTQMLHNLUGC-UHFFFAOYSA-N
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Description

4-[(Difluoromethyl)thio]-2-nitroaniline is a nitroaromatic compound characterized by a nitro (-NO₂) group at the 2-position and a difluoromethylthio (-SCF₂H) substituent at the 4-position of the aniline ring.

Properties

Molecular Formula

C7H6F2N2O2S

Molecular Weight

220.20 g/mol

IUPAC Name

4-(difluoromethylsulfanyl)-2-nitroaniline

InChI

InChI=1S/C7H6F2N2O2S/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2

InChI Key

VAKBTQMLHNLUGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)F)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Difluoromethyl)thio]-2-nitroaniline typically involves the introduction of the difluoromethylthio group to a nitroaniline precursor. One common method includes the reaction of 4-chloro-2-nitroaniline with difluoromethylthiolate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of 4-[(Difluoromethyl)thio]-2-nitroaniline .

Industrial Production Methods

Industrial production of 4-[(Difluoromethyl)thio]-2-nitroaniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(Difluoromethyl)thio]-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C7_7H6_6F2_2N2_2O2_2S
  • Molecular Weight : 222.19 g/mol
  • CAS Number : 97640807

Physical Properties

  • Appearance : Typically presented as a solid.
  • Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

4-[(Difluoromethyl)thio]-2-nitroaniline is being investigated for its potential as a lead compound in drug development. The presence of both electron-withdrawing (difluoromethyl) and electron-donating (thioaniline) groups enhances its biological activity. Key areas of research include:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various strains, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity. This property is being explored for therapeutic applications in diseases where enzyme regulation is crucial.

Agrochemical Applications

The compound has shown promise in agricultural settings, particularly as a pesticide or herbicide. Research indicates that compounds with similar structures can effectively protect crops from pests and diseases. Field studies have demonstrated that formulations containing such compounds lead to improved crop yields and pest resistance.

Material Science

In material science, 4-[(Difluoromethyl)thio]-2-nitroaniline serves as an intermediate in the synthesis of polymers and other complex materials. Its unique chemical properties allow it to be used in:

  • Polymer Synthesis : The compound can be utilized to create specialty polymers with tailored properties for applications in coatings, adhesives, and sealants .
  • Nanotechnology : Research is ongoing into the use of this compound for developing nanoparticles that can deliver active ingredients in cosmetics and pharmaceuticals, enhancing bioavailability and efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various nitroaniline derivatives, including 4-[(Difluoromethyl)thio]-2-nitroaniline. The results indicated that this compound exhibited notable activity against specific bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Crop Protection

Field trials conducted with formulations containing 4-[(Difluoromethyl)thio]-2-nitroaniline demonstrated significant improvements in pest resistance compared to control groups without the compound. These results support its application in agrochemical formulations aimed at sustainable agriculture.

Mechanism of Action

The mechanism of action of 4-[(Difluoromethyl)thio]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can participate in various biochemical reactions, influencing the compound’s reactivity and interactions with enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs of 4-[(Difluoromethyl)thio]-2-nitroaniline, emphasizing substituent differences and their implications:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
4-[(Difluoromethyl)thio]-2-nitroaniline -SCF₂H C₇H₅F₂N₂O₂S 234.19* Hypothesized enhanced lipophilicity and metabolic stability N/A
4-(Methylthio)-2-nitroaniline -SCH₃ C₇H₈N₂O₂S 184.22 Pharmaceutical intermediate; moderate electron-donating effects
4-(Methylsulfonyl)-2-nitroaniline -SO₂CH₃ C₇H₈N₂O₄S 216.21 Strong electron-withdrawing effects; altered reduction kinetics
4-(4-Ethylpiperazin-1-yl)-2-nitroaniline -N(CH₂CH₂)₂C₂H₅ C₁₂H₁₈N₄O₂ 250.30 Pharmacological derivatives; potential CNS activity
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline -F, -NHCH₂CH₂OH C₉H₁₀FN₃O₃ 227.19 Enhanced solubility due to hydroxyl group
4-Chloro-N-[(4-fluorophenyl)methyl]-2-nitroaniline -Cl, -NHCH₂C₆H₄F C₁₃H₁₀ClFN₂O₂ 280.68 Steric hindrance from arylalkyl group; potential antimicrobial use

*Calculated molecular weight based on formula.

Key Insights :

  • Electron Effects : The difluoromethylthio group (-SCF₂H) likely exhibits intermediate electron-withdrawing behavior compared to methylthio (-SCH₃, electron-donating) and sulfonyl (-SO₂CH₃, strongly electron-withdrawing). This could modulate nitro group reactivity in reduction or substitution reactions .
  • Metabolic Stability : The thioether linkage in -SCF₂H could act as a metabolic "soft spot," similar to thiomorpholine derivatives, enabling controlled oxidation to sulfoxides or sulfones .

Implications for 4-[(Difluoromethyl)thio]-2-nitroaniline :

  • Likely synthesized via NAS using 4-fluoro-2-nitroaniline and difluoromethylthiolate (-SCF₂H⁻) under basic conditions.
  • Alternative routes may involve thiol-ene chemistry or oxidative coupling of difluoromethylthiol precursors.

Reactivity and Catalytic Reduction

Nitroanilines are often reduced to aromatic amines, a critical step in dye and drug synthesis. Substituents significantly influence reduction kinetics:

  • Electron-Withdrawing Groups : Sulfonyl (-SO₂CH₃) or nitro groups accelerate reduction by polarizing the nitro group .
  • Electron-Donating Groups : Methylthio (-SCH₃) slows reduction due to decreased nitro group electrophilicity .
  • Catalyst Dependency: AgNi@ZnO nanocomposites reduce 2-nitroaniline to o-phenylenediamine in 30 seconds, with rate constants dependent on substituent electronic effects .

Prediction for 4-[(Difluoromethyl)thio]-2-nitroaniline :

  • The -SCF₂H group may moderately accelerate reduction compared to -SCH₃ due to fluorine's electron-withdrawing nature.

Hypotheses for 4-[(Difluoromethyl)thio]-2-nitroaniline :

  • Fluorine atoms may enhance bioavailability and target affinity, making it a candidate for anticancer or antimicrobial agents.
  • The thioether group could serve as a prodrug motif, releasing active amines upon oxidation.

Toxicity and Hazard Considerations

  • Metabolite Detection : 4-Nitroaniline and 3,5-dinitroaniline are more readily detected in metabolic studies than 2-nitroaniline, suggesting positional isomerism affects toxicity .

Risk Assessment for 4-[(Difluoromethyl)thio]-2-nitroaniline :

  • Likely shares hazards with other nitroanilines, necessitating rigorous metabolite profiling.

Biological Activity

4-[(Difluoromethyl)thio]-2-nitroaniline is a compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique structure, characterized by the presence of a difluoromethyl group and a nitroaniline moiety, suggests various mechanisms of action and applications in pharmacology. This article reviews the biological activities, synthesis, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical formula for 4-[(Difluoromethyl)thio]-2-nitroaniline is C7H6F2N2O2S. The synthesis typically involves the introduction of a difluoromethylthio group onto a nitroaniline scaffold. Various synthetic routes have been explored, including nucleophilic substitution reactions and coupling reactions involving thiol derivatives.

Antiviral Activity

Recent studies have indicated that compounds similar to 4-[(Difluoromethyl)thio]-2-nitroaniline exhibit antiviral properties. For instance, the introduction of difluoromethyl groups in nucleoside analogs has shown to reduce antiviral activity against herpes simplex virus (HSV) but improve selectivity in other contexts . The structure-activity relationship (SAR) suggests that modifications on the aniline ring can significantly influence biological efficacy.

Antitumor Activity

Compounds with similar structural features have been reported to demonstrate significant antitumor activity. For example, certain mercapto-substituted triazoles exhibit anticancer properties, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines . The mechanism often involves the inhibition of key metabolic enzymes or interference with cellular signaling pathways.

The biological activities of 4-[(Difluoromethyl)thio]-2-nitroaniline may be attributed to its ability to act as a weak competitive inhibitor of specific enzymes involved in tumor progression and viral replication. For instance, inhibitors targeting nucleotide pyrophosphatase/phosphodiesterase type 1 (NPP1) have been suggested as potential therapeutic agents in brain cancer .

Study 1: Antiviral Efficacy

A study evaluating various difluoromethyl-substituted compounds found that while some derivatives exhibited reduced antiviral activity against HSV-1 and HSV-2, others maintained significant potency comparable to established antiviral agents like acyclovir . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Study 2: Anticancer Properties

In another investigation focusing on mercapto-triazole derivatives, several compounds were synthesized and screened against colon carcinoma cell lines. One notable compound demonstrated an IC50 value of 6.2 μM against HCT-116 cells, showcasing the potential for further development into anticancer therapeutics .

Data Summary

Activity Compound IC50 Value (μM) Target
Antiviral Activity4-O-(difluoromethyl)-5-bromo-araU5.0HSV-1
Antitumor ActivityMercapto-triazole derivative6.2HCT-116 (colon carcinoma)
Enzyme InhibitionNPP1 InhibitorVariesATP hydrolysis

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